Pamatolol sulfate
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Overview
Description
Pamatolol sulfate is a beta adrenergic receptor antagonist, commonly known for its role in cardiovascular treatments. It is a derivative of phenoxypropanolamine and is characterized by its ability to block beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pamatolol sulfate typically involves the reaction of methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate with sulfuric acid. The process includes several steps:
Formation of the Carbamate: The initial step involves the reaction of 2-hydroxy-3-(propan-2-ylamino)propoxybenzene with ethyl chloroformate to form the carbamate.
Hydrolysis: The carbamate is then hydrolyzed to yield the corresponding amine.
Sulfonation: The final step involves the reaction of the amine with sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to its corresponding alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pamatolol sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of beta-adrenergic receptor antagonists and their interactions.
Biology: Employed in research on cardiovascular physiology and the effects of beta-blockers on heart function.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and arrhythmias.
Industry: Utilized in the development of new beta-blocker drugs and in the study of drug-receptor interactions.
Mechanism of Action
Pamatolol sulfate exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, it reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling pathway .
Comparison with Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist with similar cardiovascular effects.
Atenolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension.
Metoprolol: A beta-1 selective adrenergic receptor antagonist used for managing heart conditions.
Uniqueness of Pamatolol Sulfate: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has a balanced affinity for both beta-1 and beta-2 receptors, making it versatile in its therapeutic applications .
Properties
CAS No. |
59954-01-7 |
---|---|
Molecular Formula |
C32H54N4O12S |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate;sulfuric acid |
InChI |
InChI=1S/2C16H26N2O4.H2O4S/c2*1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3;1-5(2,3)4/h2*4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20);(H2,1,2,3,4) |
InChI Key |
OUXGIOLQOYAZLS-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O |
Related CAS |
59110-35-9 (Parent) |
Origin of Product |
United States |
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